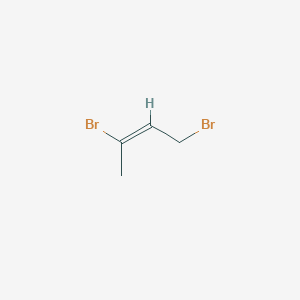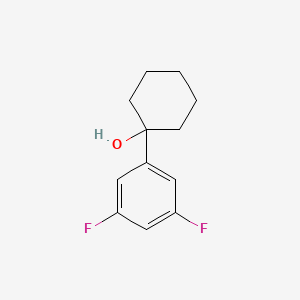
4-(3-Azidopropyl)-piperidine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Azidopropyl)-piperidine HCl is a chemical compound that contains a piperidine ring substituted with a 3-azidopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-piperidine HCl typically involves the reaction of piperidine with 3-azidopropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Azidopropyl)-piperidine HCl can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, tetrahydrofuran.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, organic solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Substitution: Various substituted piperidine derivatives.
Reduction: 4-(3-Aminopropyl)-piperidine.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
4-(3-Azidopropyl)-piperidine HCl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and as a precursor for the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Azidopropyl)-piperidine HCl depends on the specific application and the chemical reactions it undergoes. In general, the azide group can participate in various reactions, leading to the formation of new compounds with different biological or chemical properties. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Aminopropyl)triethoxysilane: Contains a similar 3-aminopropyl group but with a triethoxysilane moiety.
4-(3-Aminopropyl)-piperidine: The reduced form of 4-(3-Azidopropyl)-piperidine HCl.
Azides and Porphyrinoids: Compounds containing azide groups with various applications in synthetic chemistry and materials science.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the piperidine ring. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C8H17ClN4 |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-(3-azidopropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c9-12-11-5-1-2-8-3-6-10-7-4-8;/h8,10H,1-7H2;1H |
InChI Key |
RZJSPTVONDAASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCN=[N+]=[N-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


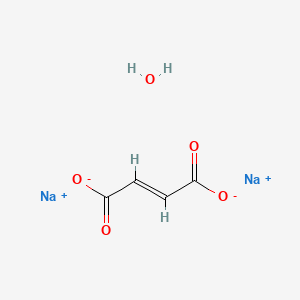
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)
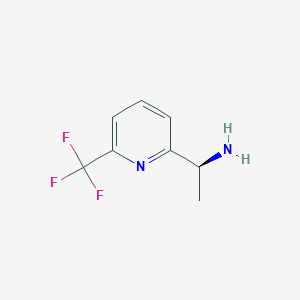
![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)
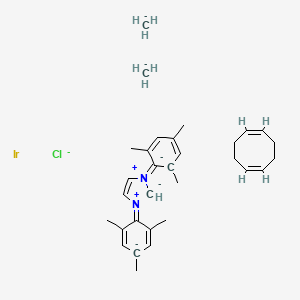

![Boronic acid, [4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B12093006.png)

